molecular formula C9H14N2 B070384 3,4,5,6,7,8-Hexahydroquinolin-2-amine CAS No. 165384-88-3

3,4,5,6,7,8-Hexahydroquinolin-2-amine

Cat. No.: B070384
CAS No.: 165384-88-3
M. Wt: 150.22 g/mol
InChI Key: QXMFJOWRNJPCHI-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydroquinolin-2-amine is a heterocyclic amine compound with a six-membered ring structure containing nitrogen. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6,7,8-Hexahydroquinolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, and ammonia or ammonium acetate in the presence of a suitable solvent like ethanol . The reaction conditions often require refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,5,6,7,8-Hexahydroquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

3,4,5,6,7,8-Hexahydroquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexahydroquinolin-2-amine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6,7,8-Hexahydroquinolin-2-amine is unique due to its hexahydro modification, which imparts different physicochemical properties and biological activities compared to its parent compounds. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4,5,6,7,8-hexahydroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMFJOWRNJPCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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